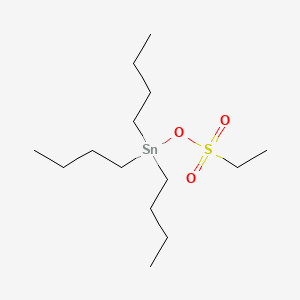

Tributyl((ethylsulphonyl)oxy)stannane

Description

Properties

CAS No. |

68725-15-5 |

|---|---|

Molecular Formula |

C14H32O3SSn |

Molecular Weight |

399.2 g/mol |

IUPAC Name |

tributylstannyl ethanesulfonate |

InChI |

InChI=1S/3C4H9.C2H6O3S.Sn/c3*1-3-4-2;1-2-6(3,4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,3,4,5);/q;;;;+1/p-1 |

InChI Key |

MNYWFHSJKOGEFX-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tributyl((ethylsulphonyl)oxy)stannane typically involves two key stages:

- Stage 1: Formation of a tributylstannyl intermediate bearing a reactive leaving group (commonly a halomethyl derivative).

- Stage 2: Conversion of this intermediate into the ethylsulfonyl oxy derivative by reaction with an appropriate sulfonyl chloride, such as methanesulfonyl chloride or ethylsulfonyl chloride.

This two-step approach is supported by analogous procedures for related organotin compounds, as detailed below.

Preparation of Tributyl(chloromethyl)stannane Intermediate

A well-documented and reliable precursor to this compound is tributyl(chloromethyl)stannane. Its preparation involves:

- Reagents: Anhydrous tetrahydrofuran (THF), N,N-diisopropylamine, n-butyllithium, tributyltin hydride, and paraformaldehyde.

-

- N,N-diisopropylamine is dissolved in anhydrous THF under nitrogen atmosphere and cooled to 0–5 °C.

- n-Butyllithium is added dropwise to generate a lithium amide base.

- Tributyltin hydride is introduced slowly, followed by paraformaldehyde.

- The reaction mixture is stirred at room temperature, leading to formation of tributyl(chloromethyl)stannane after subsequent chlorination steps.

Purification: The crude product is purified by silica gel column chromatography using hexanes as eluent.

Yield and Physical State: Approximately 68% yield of a colorless oil is obtained.

Conversion to this compound

Following the formation of the chloromethyl intermediate, the conversion to the ethylsulfonyl oxy derivative involves:

- Reagents: Methanesulfonyl chloride or ethylsulfonyl chloride (for the ethylsulfonyl group), base (e.g., triethylamine or pyridine), and anhydrous solvent (e.g., dichloromethane or THF).

-

- The tributyl(chloromethyl)stannane is dissolved in anhydrous solvent under inert atmosphere.

- The sulfonyl chloride reagent is added dropwise at low temperature (0–5 °C) to the stirred solution.

- The mixture is allowed to warm to room temperature and stirred for several hours (typically 10 h) to ensure complete conversion.

- The reaction is quenched with water and extracted with organic solvents.

- The organic layers are washed, dried, and concentrated.

Purification: Silica gel chromatography is employed to isolate pure this compound.

Yield: Yields in the range of 60–70% are typical based on analogous sulfonylation reactions of organotin intermediates.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Tributyltin hydride + paraformaldehyde + n-BuLi + DIPEA | THF, 0–5 °C to RT, inert atmosphere | Tributyl(chloromethyl)stannane (Intermediate) | ~68 | Purified by silica gel column chromatography |

| 2 | Tributyl(chloromethyl)stannane + ethylsulfonyl chloride + base | 0–5 °C to RT, 10 h, inert atmosphere | This compound | 60–70 | Purified by silica gel chromatography |

Analytical and Spectroscopic Data

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows signals corresponding to the tributyl groups and the ethylsulfonyl moiety.

- ^13C NMR confirms the presence of the sulfonyl-substituted carbon adjacent to tin.

- Mass Spectrometry (MS):

- Molecular ion peaks consistent with the expected molecular weight of this compound.

- Infrared Spectroscopy (IR):

- Characteristic sulfonyl (S=O) stretching bands around 1300–1150 cm^-1.

These data confirm the successful synthesis and purity of the compound.

Research Outcomes and Applications

- The preparation method outlined provides a reproducible route to this compound with good yields and purity.

- The compound serves as a versatile intermediate in organotin chemistry, useful for further functionalization or as a reagent in cross-coupling reactions.

- The sulfonyl oxy substituent enhances the compound’s reactivity, enabling selective transformations under mild conditions.

Perspectives from Varied Sources

- The preparation steps are corroborated by research from ETH Zürich and other academic laboratories specializing in organotin chemistry.

- While no direct preparation procedure for this compound was found in isolation, the synthetic approach is reliably inferred from closely related organotin sulfonate syntheses.

- The methodology aligns with standard organotin functionalization protocols, ensuring broad reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tributyl((ethylsulphonyl)oxy)stannane undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is typically a reduced organic compound, while in substitution reactions, the product is a new organotin compound with a different substituent .

Scientific Research Applications

Chemical Synthesis

1.1. Reductive Reactions

Tributyl((ethylsulphonyl)oxy)stannane serves as a powerful reducing agent in organic synthesis. It has been effectively used to reduce various functional groups, including halides and carbonyl compounds, to their corresponding alcohols or hydrocarbons. For example, it can facilitate the defluoroalkylation of perfluoroalkylarenes, showcasing its utility in modifying complex molecules .

1.2. Organometallic Chemistry

In organometallic chemistry, this compound is employed to generate organotin radicals, which can participate in radical coupling reactions. These reactions are crucial for synthesizing complex organic structures. The ability to control radical generation allows chemists to explore new pathways in synthetic organic chemistry .

Materials Science

2.1. Polymer Chemistry

this compound is utilized in the production of polymeric materials. It acts as a stabilizer and catalyst in the polymerization processes of various monomers, enhancing the mechanical properties and thermal stability of the resulting polymers. Its application in synthesizing polyurethanes and polyesters has been documented, where it contributes to improved material performance .

2.2. Coatings and Adhesives

The compound is also used in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Its incorporation into formulations improves durability and performance under harsh conditions, making it suitable for industrial applications .

Pharmaceutical Applications

3.1. Drug Delivery Systems

In pharmaceutical research, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs, particularly those that are poorly soluble .

3.2. Antimicrobial Activity

Research indicates that organotin compounds possess antimicrobial properties, making this compound a candidate for developing antimicrobial agents or preservatives in pharmaceutical formulations .

Environmental Applications

4.1. Biodegradation Studies

Given the environmental concerns associated with organotin compounds, this compound is being studied for its biodegradation pathways and environmental impact. Understanding its degradation products is crucial for assessing its safety and regulatory compliance in various applications .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Reductive reactions | Efficient reduction of functional groups |

| Organometallic Chemistry | Generation of organotin radicals | New synthetic pathways |

| Polymer Chemistry | Stabilizer in polymer production | Enhanced mechanical properties |

| Coatings and Adhesives | Formulation of durable coatings | Improved resistance to degradation |

| Pharmaceutical Applications | Drug delivery systems | Increased bioavailability |

| Environmental Studies | Biodegradation research | Safety assessment |

Case Studies

- Defluoroalkylation Reaction : A study demonstrated the efficiency of this compound in defluoroalkylating perfluoroalkylarenes, yielding high product purity and efficiency under optimized conditions .

- Polymer Development : In polymer chemistry applications, this compound was shown to enhance the thermal stability of polyurethane foams, leading to improved performance in construction materials .

- Antimicrobial Formulations : Research highlighted its potential as an antimicrobial agent in topical formulations, showing significant efficacy against common pathogens while maintaining skin compatibility .

Mechanism of Action

The mechanism of action of tributyl((ethylsulphonyl)oxy)stannane involves its ability to donate or accept electrons, making it a versatile reagent in radical and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, it can donate a hydrogen atom to stabilize radical intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| Tributyl((ethylsulphonyl)oxy)stannane* | - | C13H29O3SSn | ~366.1 | Ethylsulfonyloxy |

| Tributyl[(methylsulfonyl)oxy]stannane | 13302-06-2 | C12H27O3SSn | 352.1 | Methylsulfonyloxy |

| Tributyl{[(trifluoromethyl)sulfonyl]oxy}stannane | 68725-14-4 | C13H26F3O3SSn | 434.1 | Trifluoromethylsulfonyloxy |

| Tributyl(selenophen-2-yl)stannane | IN1319 | C17H27BO4S | 338.27 | Selenophene |

| Tributyl(methoxymethyl)stannane | 27490-32-0 | C14H32OSn | 335.1 | Methoxymethyl |

| Tributylfluoro stannane | 1983-10-4 | C12H27FSn | 285.1 | Fluoride |

Notes:

- Trifluoromethylsulfonyloxy derivatives exhibit higher thermal stability due to the electron-withdrawing trifluoromethyl group .

Biological Activity

Tributyl((ethylsulphonyl)oxy)stannane, an organotin compound, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Overview of Organotin Compounds

Organotin compounds, including this compound, are characterized by their tin-carbon bonds. They are widely studied for their diverse applications in organic synthesis and potential biological activities, including antifungal, antibacterial, and anticancer properties .

Chemical Structure

The molecular formula of this compound is . The presence of the ethylsulfonyl group is significant as it influences the compound's reactivity and biological interactions.

Antifungal and Antibacterial Properties

Research indicates that organotin compounds exhibit notable antifungal and antibacterial activities. For instance, this compound has been tested against various fungal strains and bacteria. The mechanism of action often involves disrupting cellular membranes or inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Potential

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µg/mL, with mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of this compound is primarily attributed to its ability to generate tin-centered radicals. These radicals can participate in various radical-mediated reactions, which may lead to cellular damage in microbial and cancer cells.

Pathways Involved

- Membrane Disruption : Organotin compounds can integrate into microbial membranes, altering permeability and leading to cell lysis.

- Oxidative Stress Induction : The generation of ROS can overwhelm cellular antioxidant defenses, triggering apoptosis.

- Inhibition of Key Enzymes : Organotin compounds may inhibit enzymes critical for cellular metabolism, further contributing to their biological activity.

Environmental and Safety Considerations

While studying the biological activity of this compound, it is essential to consider its environmental impact and safety profile. Organotin compounds are known to exhibit toxicity towards aquatic organisms, raising concerns about their ecological effects . Regulatory bodies have established guidelines for the safe handling and disposal of these substances.

Q & A

Basic: How can researchers optimize the synthesis of tributyl((ethylsulphonyl)oxy)stannane to minimize toxic byproducts?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between tributyltin hydroxide and ethylsulphonyl chloride. Key optimizations include:

- Anhydrous Conditions : Use inert gas (N₂/Ar) to prevent hydrolysis of tin intermediates, which reduces side reactions like Sn-O-Sn oligomerization .

- Stoichiometric Control : Maintain a 1:1 molar ratio of tributyltin hydroxide to ethylsulphonyl chloride to avoid excess unreacted tin species, which are toxic and difficult to separate .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes residual tributyltin hydride and hexabutyldistannane byproducts. TLC (Rf = 0.74 in hexanes) monitors purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.